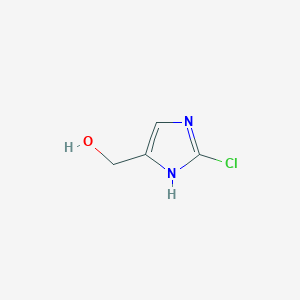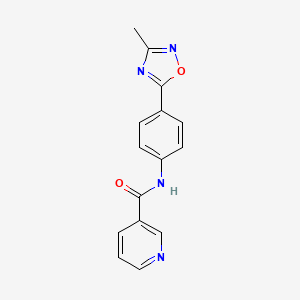
(2-chloro-1H-imidazol-5-yl)methanol
カタログ番号:
B2634743
CAS番号:
1067894-58-9
分子量:
132.55
InChIキー:
GHYCTEGDGQVTTK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazoles are a type of organic compound with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They are key components in many biologically active molecules and are used in a variety of applications .
Synthesis Analysis
The synthesis of imidazoles has been a subject of research for many years. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often involve the formation of bonds during the creation of the imidazole ring .Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms . The remaining three positions in the ring are occupied by carbon atoms .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. Recent literature highlights the use of various catalysts and conditions to achieve different substitution patterns around the imidazole ring .Physical and Chemical Properties Analysis
Imidazoles have a range of physical and chemical properties. For example, they have a density of approximately 1.2 g/cm³ . The boiling point can vary, but is often around 407.7°C .科学的研究の応用
Crystallographic Characterization
- The structure of related compounds, like 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol, has been characterized using crystallographic techniques. This precise characterization revealed a perfectly ordered structure, stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Synthesis and Conversion Processes
- Derivatives of (1-Methyl-1H-imidazol-2-yl) methanol, similar in structure to (2-chloro-1H-imidazol-5-yl)methanol, have been synthesized and converted into carbonyl compounds. These compounds can be regarded as a masked form of the carbonyl group and as a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Antimicrobial Applications
- Some novel imidazole derivatives, including those with a structure similar to this compound, have shown potential antimicrobial activity. These compounds were prepared through specific synthesis processes (Maheta, Patel, & Naliapara, 2012).
Precursor for Biomimetic Chelating Ligands
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which is structurally related, was prepared through a multi-step process and identified as a potential precursor for the synthesis of biomimetic chelating ligands. The compound and its derivatives could have significant applications (Gaynor, McIntyre, & Creutz, 2023).
Magnetic Properties of Crystals
- The magnetic properties and crystal-stacking structures of hydrochloride crystals based on similar compounds have been investigated. These studies can provide insights into the low magnetic susceptibilities and unusual magnetic behaviors of such crystals (Yong, Zhang, & She, 2013).
Application in Copper(II) Chloride Reactions
- Imidazole derivatives like (1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one, have been used in reactions with copper(II) chloride, leading to complex structures with potential applications (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chloro-1H-imidazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCTEGDGQVTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)t...
Cat. No.: B2634660
CAS No.: 484694-74-8
2-(4-Fluorobenzoyl)hydrazinecarbothioamide
Cat. No.: B2634661
CAS No.: 831-38-9
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)metha...
Cat. No.: B2634664
CAS No.: 912624-37-4
N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)th...
Cat. No.: B2634665
CAS No.: 1226458-29-2


![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine](/img/structure/B2634668.png)


![methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2634681.png)
![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
